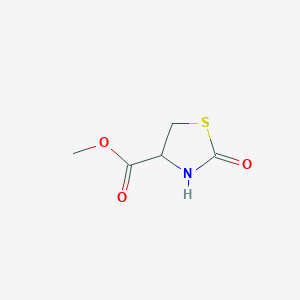

Methyl 2-oxo-1,3-thiazolidine-4-carboxylate

Description

Properties

Molecular Formula |

C5H7NO3S |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

methyl 2-oxo-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C5H7NO3S/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) |

InChI Key |

CRXIPBHVCVSPLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CSC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxo-1,3-thiazolidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazone derivatives with aldehydes under acidic conditions . Another method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, and yield .

Industrial Production Methods: Industrial production often employs green chemistry principles to enhance atom economy and cleaner reaction profiles. This includes the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at the 4-position and the carbonyl group at the 2-position are primary sites for nucleophilic attack.

-

Mechanistic Insight : Hydrolysis of the methyl ester proceeds via nucleophilic acyl substitution, facilitated by iodide ions . Hydrazone formation involves condensation between the carbonyl group and hydrazines, stabilized by intramolecular hydrogen bonding .

Reactions with Amines and Hydrazines

The 2-oxo group participates in cyclocondensation and Schiff base formation.

Key Examples:

-

With benzylamine : Forms imine-linked derivatives under mild acidic conditions (50–60°C, ethanol).

-

With phenylhydrazine : Produces phenylhydrazones, confirmed by IR absorption at 1,670 cm⁻¹ (C=N stretch) .

-

With thiourea : Generates 2-imino-1,3-thiazinan-4-ones via cyclization (Scheme 16 in ).

Biological Relevance : Hydrazone derivatives exhibit antitubercular activity (MIC < 10 μM against multidrug-resistant strains) .

Oxidation and Reduction Reactions

The sulfur atom in the thiazolidine ring undergoes redox transformations.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxide or sulfone derivatives | Stereoselective sulfoxidation |

| Reduction | NaBH₄, LiAlH₄ | Thiazolidine alcohols | Limited practical utility |

-

Oxidation Mechanism : Electrophilic oxygen attack at sulfur, forming sulfoxides (major) or sulfones under strong conditions.

-

Stability : The thiazolidine ring remains intact during oxidation unless exposed to extreme temperatures (>150°C) .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles.

Notable Pathways:

-

Attempted cyclo-dehydration (acetic anhydride, DMAD): Fails to produce münchnones but yields 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindole (37% yield) .

-

N-Acylation with phosgene : Forms chlorocarbonyl intermediates, which cyclize to benzoxazine derivatives (67% yield) .

Synthetic Utility : These reactions enable access to tricyclic scaffolds for drug discovery .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Mechanistic and Spectroscopic Insights

Scientific Research Applications

Methyl 2-oxo-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate

Structural Differences :

- The oxazolidine analog replaces the sulfur atom in the thiazolidinone ring with oxygen, reducing molecular weight by ~16 g/mol (145.11 g/mol vs. ~161.18 g/mol for the thiazolidine derivative) .

Functional Implications :

- While Methyl 2-oxo-1,3-thiazolidine-4-carboxylate is linked to antioxidant activity in Alzheimer’s models , the oxazolidine analog lacks direct evidence of such biological activity.

- The oxazolidine’s higher polarity (due to oxygen) may reduce lipid solubility compared to the thiazolidine derivative, impacting membrane permeability.

4-Oxo-2-thioxothiazolidine Derivatives

Structural Differences :

Functional Implications :

- The thione group enhances nucleophilicity, making these compounds more reactive in cyclocondensation reactions.

Ethyl 2-oxo-1,3-thiazolidine-4-carboxylate

Structural Differences :

- The ethyl ester variant has a longer alkyl chain, slightly increasing hydrophobicity compared to the methyl ester.

Functional Implications :

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Physicochemical Properties

Research Findings and Implications

- Antioxidant Activity : this compound’s sulfur atom likely enhances radical scavenging, a property critical in Alzheimer’s therapy . In contrast, oxazolidine derivatives lack comparable evidence.

- Synthetic Utility: Thiazolidinone derivatives are preferred in heterocyclic synthesis due to sulfur’s electron-rich nature, enabling diverse functionalization .

- Solubility and Bioavailability : The methyl ester group balances polarity, improving solubility in both aqueous and organic phases, whereas ethyl esters may trade solubility for prolonged metabolic stability.

Biological Activity

Methyl 2-oxo-1,3-thiazolidine-4-carboxylate, a compound belonging to the thiazolidine family, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiazolidine ring structure, which is known for a variety of biological activities. The compound typically exhibits the following structural features:

- Thiazolidine Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Carboxylate Group : The presence of a carboxylate moiety enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. This compound has shown promising antifungal activity against various strains of fungi, including Candida albicans. Studies report minimum inhibitory concentrations (MICs) indicating effective fungistatic and fungicidal actions:

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.004 - 0.06 | Antifungal |

This compound's mechanism of action may involve disrupting fungal cell wall integrity and inhibiting glucose transport systems within fungal cells .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Thiazolidine derivatives are known to protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. This property is particularly relevant in preventing tissue damage associated with various diseases .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro. It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in models of acute and chronic inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : Some studies suggest that thiazolidines can induce cell cycle arrest and apoptosis in cancer cells.

- Receptor Interaction : The compound interacts with various biological targets, including PPAR receptors, which are implicated in metabolic regulation and inflammation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Antifungal Study : A systematic evaluation showed that this compound significantly inhibited the growth of Candida species with an IC50 value as low as 0.5 µM .

- Antioxidant Assessment : In cellular models exposed to oxidative stress, this compound reduced reactive oxygen species (ROS) levels by up to 70%, demonstrating strong antioxidant activity .

- Anti-inflammatory Trials : In murine models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to characterize Methyl 2-oxo-1,3-thiazolidine-4-carboxylate?

- Answer : ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. Key signals include thiazolidine ring protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–175 ppm). FT-IR confirms functional groups, such as the C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Purity is assessed via HPLC with reverse-phase C18 columns and UV detection, while melting point analysis (mp ~148–149°C) provides additional validation .

Q. How is the crystal structure of this compound determined experimentally?

- Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for structure refinement. Data collection at cryogenic temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters, and PLATON validates hydrogen-bonding geometry .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Answer : Graph set analysis (Etter’s formalism) identifies recurring hydrogen-bonding motifs (e.g., R²₂(8) rings). The compound’s oxo and thiazolidine groups form intermolecular O-H···O and N-H···O bonds, creating layered packing. Hirshfeld surface analysis quantifies interaction contributions, with O···H contacts comprising ~25–30% of total interactions. These patterns correlate with solubility and stability in polar solvents .

Q. What experimental models evaluate the antioxidant efficacy of this compound in neurodegenerative disease research?

- Answer : In vitro ROS scavenging is measured via DCFH-DA assays in neuronal cell lines (e.g., SH-SY5Y). In vivo studies use transgenic Alzheimer’s models (e.g., APP/PS1 mice), monitoring amyloid-β plaque reduction via immunohistochemistry. Comparative efficacy is validated against controls like N-acetylcysteine (NAC). Mechanistic studies employ Western blotting to quantify antioxidant enzymes (e.g., SOD, catalase) .

Q. How can computational chemistry predict structure-activity relationships (SAR) for modified derivatives of this compound?

- Answer : Density functional theory (DFT) at the B3LYP/6-311++G** level calculates frontier molecular orbitals to assess electron-donating capacity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like CB2 receptors. Quantitative SAR (QSAR) models correlate substituent electronic parameters (e.g., Hammett σ) with biological activity, validated through radioligand binding assays .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Answer : Contradictions arise from variations in stereochemical purity, solubility, or metabolic stability. Resolution strategies include:

- Stereochemical control : Chiral HPLC or SCXRD to confirm enantiomeric excess.

- Solubility profiling : LogP determination via shake-flask method and dynamic light scattering (DLS) for aggregation studies.

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to assess degradation pathways.

Parallel artificial membrane permeability assays (PAMPA) differentiate intrinsic activity from bioavailability effects .

Methodological Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.